molecular formula C19H18N6O B4500804 4-(1H-indol-3-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide

4-(1H-indol-3-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide

Cat. No.: B4500804
M. Wt: 346.4 g/mol
InChI Key: AFNGLLNGJPMRRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-indol-3-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide is a synthetic organic compound that features both indole and tetrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-indol-3-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide typically involves multi-step organic reactions. One common route involves the initial formation of the indole and tetrazole intermediates, followed by their coupling through amide bond formation. The reaction conditions often include the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine (TEA).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(1H-indol-3-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-3-carboxylic acid, while reduction of a nitro group can produce the corresponding amine.

Scientific Research Applications

4-(1H-indol-3-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(1H-indol-3-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide involves its interaction with specific molecular targets. The indole moiety can bind to proteins or enzymes, modulating their activity. The tetrazole ring can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-indol-3-yl)butan-1-ol: Shares the indole moiety but lacks the tetrazole ring.

    4-(di(1H-indol-3-yl)methyl)phenol: Contains two indole groups and a phenol moiety.

Uniqueness

4-(1H-indol-3-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide is unique due to the presence of both indole and tetrazole rings, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(1H-indol-3-yl)-N-[3-(tetrazol-1-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O/c26-19(10-3-5-14-12-20-18-9-2-1-8-17(14)18)22-15-6-4-7-16(11-15)25-13-21-23-24-25/h1-2,4,6-9,11-13,20H,3,5,10H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFNGLLNGJPMRRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCCC(=O)NC3=CC(=CC=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1H-indol-3-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide
Reactant of Route 2
Reactant of Route 2
4-(1H-indol-3-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide
Reactant of Route 3
Reactant of Route 3
4-(1H-indol-3-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-(1H-indol-3-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide
Reactant of Route 5
Reactant of Route 5
4-(1H-indol-3-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide
Reactant of Route 6
Reactant of Route 6
4-(1H-indol-3-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.